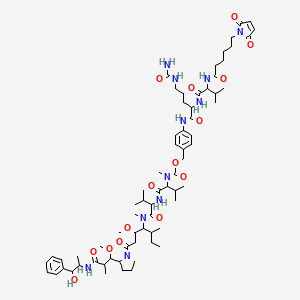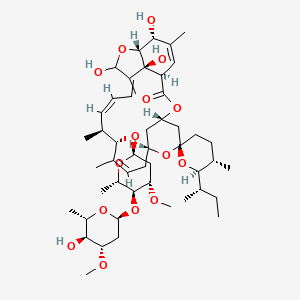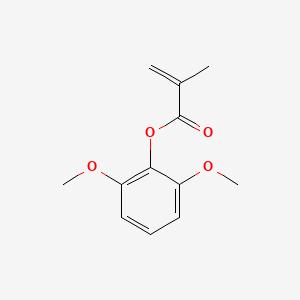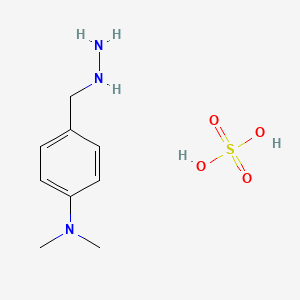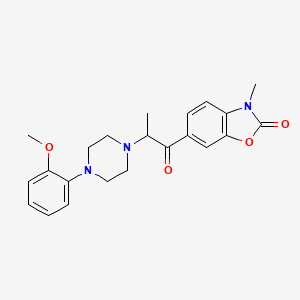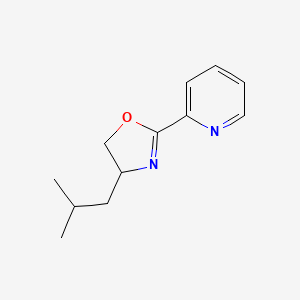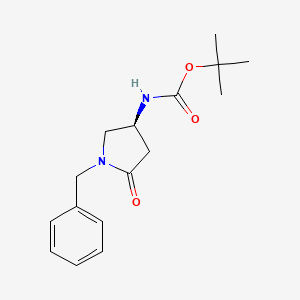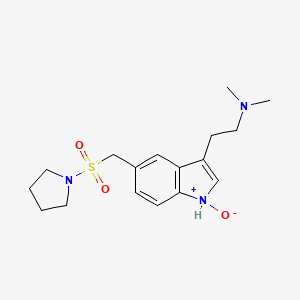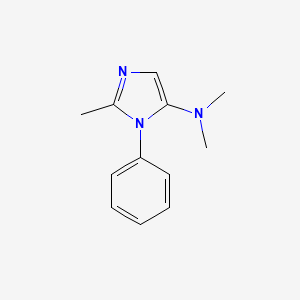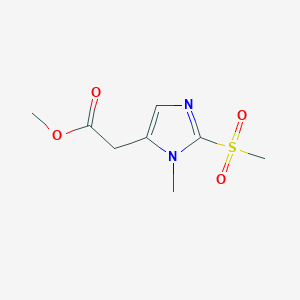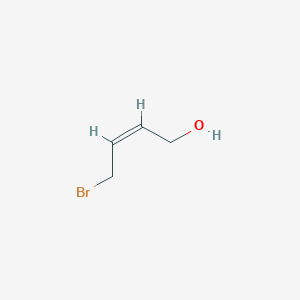
4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, furan, amino, and sulfamoyl groups attached to a benzoic acid core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process may include:
Nitration and Reduction: Nitration of a suitable benzoic acid precursor followed by reduction to introduce the amino group.
Chlorination: Introduction of the chloro group through electrophilic substitution.
Furan Ring Introduction: Attachment of the furan ring via a nucleophilic substitution reaction.
Sulfamoylation: Introduction of the sulfamoyl group using sulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Sodium methoxide or other strong nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with DNA/RNA: Affect gene expression and protein synthesis.
Modulate Receptors: Influence receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
- 2-(Furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
- 4-Chloro-5-sulfamoylbenzoic acid
Uniqueness
4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations and industrial applications.
Properties
Molecular Formula |
C14H17ClN2O5S |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane |
InChI |
InChI=1S/C12H11ClN2O5S.C2H6/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;1-2/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);1-2H3 |
InChI Key |
KTXNIDVZKCJBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


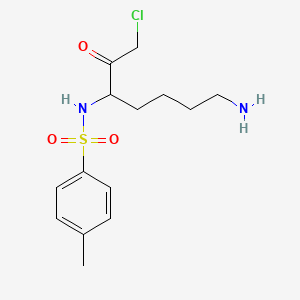
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)
